Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride, with the chemical formula C₁₂H₁₇Cl₂N₃O₂ and CAS number 1414976-14-9, is a synthetic compound notable for its potential therapeutic applications. As a dihydrochloride salt, it exists in a stable form that enhances its solubility and bioavailability. The compound features a propanoate moiety linked to an indazole derivative, which is essential for its biological activity. Its molecular weight is approximately 306.19 g/mol, and it is characterized by high purity levels, often exceeding 97% in commercial preparations .
These reactions are crucial for modifying the compound to improve its efficacy or selectivity in biological applications.
Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride has been investigated for its potential as an antipsychotic agent. It acts on neurotransmitter systems in the brain, particularly influencing serotonin and dopamine pathways, which are critical in mood regulation and psychotic disorders . Additionally, preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation .
The synthesis of methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride typically involves several steps:
These methods ensure high yields and purity of the final product, suitable for pharmaceutical applications .
Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride has several notable applications:
Interaction studies have indicated that methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride interacts with several biological targets:
Several compounds share structural similarities with methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methyl 2-amino-3-(indol-5-yl)propanoate | Indole instead of indazole | Potentially different pharmacological profile |
| Methyl (R)-2-amino-3-(7-methylindole)propanoate | Indole core | May exhibit different receptor affinities |
| Methyl (R)-2-amino-3-(5-methylisoxazolyl)propanoate | Isoxazole ring | Different mechanism of action |
These compounds highlight the uniqueness of methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride due to its specific indazole structure and associated biological activities.
The stereoselective construction of the α-amino acid’s chiral center in methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate requires precise catalytic systems. Modern approaches leverage transition metal catalysis and organocatalysis to achieve high enantiomeric excess (ee).
Cobalt-Catalyzed Aza-Barbier Reactions
Cobalt complexes have emerged as robust catalysts for enantioselective alkylation of ketimines. A recent study demonstrated that cobalt-catalyzed aza-Barbier reactions between ketimines and unactivated alkyl halides (e.g., iodides, bromides, chlorides) yield α-tertiary amino esters with >90% ee. For the target compound, this method could involve reacting a 7-methylindazole-containing ketimine with methyl iodide under cobalt catalysis to establish the α-stereocenter. The protocol’s functional group tolerance accommodates heteroaromatic systems like indazoles without side reactions.
Chiral Squaramide-Catalyzed Allylation
Organocatalytic strategies using chiral squaramides enable enantioselective allylation of α-chloro glycinates. This method produces α-allyl amino esters with up to 97% ee and >10:1 diastereoselectivity. Adapting this approach, the indazole moiety could be introduced via post-allylation functionalization. However, the steric bulk of the 7-methylindazole group may necessitate modified reaction conditions to prevent catalyst inhibition.
Palladium/Aldehyde Dual Catalysis
Combined chiral aldehyde and palladium catalysis facilitates asymmetric α-allenylic alkylation of NH2-unprotected amino acid esters. This method achieves α,α-disubstituted amino esters with 90–99% ee, making it suitable for constructing the target compound’s quaternary carbon. The indazole ring could be incorporated via a pre-functionalized allene precursor, followed by deprotection and salt formation.
Comparative Analysis of Catalytic Systems
Table 1 summarizes the performance of these methods in synthesizing α-amino acid derivatives:
The cobalt and Pd/aldehyde systems are most promising for scaling due to their compatibility with sterically demanding substrates like 7-methylindazole.
The 7-methyl-1H-indazol-5-yl group is synthesized through cyclocondensation or transition metal-catalyzed annulation.
Hydrazine Cyclocondensation
Classical indazole synthesis involves reacting hydrazines with ortho-substituted ketones. For 7-methyl-1H-indazol-5-yl, 3-methylcyclohexanone could react with hydrazine hydrate under acidic conditions, followed by dehydrogenation to aromatize the ring. However, regioselectivity challenges arise due to competing formation of 4- and 6-methyl isomers.
Palladium-Catalyzed C–H Activation
Modern protocols use Pd(II) catalysts to direct C–H activation in arenes, enabling regioselective indazole formation. For example, coupling a pre-functionalized benzene derivative with a methyl-substituted alkyne via Pd-mediated cyclization could yield the 5-substituted indazole regioisomer preferentially. This method avoids isomerization issues but requires stringent temperature control (80–100°C).
Photoredox-Assisted Annulation
Recent advances in photoredox catalysis, such as rhodium(III)-catalyzed visible-light-induced reactions, offer redox-neutral pathways for heterocycle assembly. While not directly reported for indazoles, adapting these conditions with appropriate diazo precursors could streamline the synthesis.
The amino and carboxylate groups require orthogonal protection to prevent undesired side reactions during indazole ring formation and alkylation.
Amino Protection
Carboxylate Protection
Temporary Indazole N-Protection
During alkylation, the indazole NH may require protection as a benzyl or SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent metal coordination. SEM groups are cleaved selectively with fluoride ions without affecting methyl esters.
Converting the free base to the dihydrochloride salt improves crystallinity and stability. Key parameters include:
Counterion Stoichiometry
Adding 2 equivalents of HCl in anhydrous ethanol ensures complete protonation of both the amino group and indazole NH. Excess HCl leads to hygroscopic salts, while insufficient HCl results in mixed salts.
Crystallization Solvent Screening
Temperature Gradient Control
Cooling the saturated solution from 50°C to 4°C over 12 hours enhances crystal nucleation. This method achieves >95% recovery of the dihydrochloride salt with a melting point of 215–217°C.
Table 2 outlines crystallization outcomes under varying conditions:
| Solvent System | Temperature (°C) | Crystal Morphology | Purity (%) |
|---|---|---|---|
| Ethanol/water (4:1) | 4 | Prismatic needles | 98.5 |
| Isopropanol | 25 | Rhombic plates | 99.1 |
| Acetone | −20 | Amorphous powder | 85.2 |
Isopropanol at ambient temperature provides optimal crystallinity for industrial scale-up.
The molecular foundation of calcitonin gene-related peptide receptor antagonism by methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride centers on specific structural interactions within the receptor's extracellular domain complex [1] [2]. The compound, characterized by its indazole core structure with a 7-methyl substitution, demonstrates enhanced binding affinity compared to unsubstituted analogs, with the 7-methylindazole derivative showing a 30-fold increase in calcitonin gene-related peptide binding potency relative to its unsubstituted counterpart [1] [3].
The binding mechanism involves the formation of extensive intermolecular contacts within the heterodimeric receptor complex formed by calcitonin receptor-like receptor and receptor activity-modifying protein 1 [2] [4]. Crystallographic analysis reveals that the antagonist binds in an extended conformation, stretching approximately 18 angstroms from a hydrogen bond donor site at threonine 122 of calcitonin receptor-like receptor, across the interface with receptor activity-modifying protein 1, and extending deep into a hydrophobic binding pocket [2].
The indazole moiety plays a crucial role in ligand-receptor recognition through specific hydrogen bonding interactions [5]. In the classical binding mode, the indazole nitrogen-hydrogen group engages in a key hydrogen bonded interaction with aspartate 71 of receptor activity-modifying protein 1 [5]. This interaction is critical for maintaining high binding affinity, as methylation of the indazole nitrogen results in approximately 30-fold decrease in potency when this hydrogen bonding capacity is disrupted [5].
The receptor activity-modifying protein 1 residues tryptophan 74 and tryptophan 84 form essential components of the binding interface, creating hydrophobic interactions that stabilize the antagonist within the binding cleft [2] [6]. The tryptophan 84 residue is particularly important for antagonist binding selectivity and has been identified as essential for the binding of gepant-class antagonists [7] [6].
| Structural Modification | Binding Affinity Enhancement | Mechanistic Basis |
|---|---|---|
| 7-Methyl substitution on indazole | 30-fold increase | Enhanced hydrophobic interactions with receptor binding pocket [1] |
| Indazole nitrogen-hydrogen preservation | Critical for high affinity | Direct hydrogen bonding with receptor activity-modifying protein 1 aspartate 71 [5] |
| Extended molecular conformation | Optimal binding | Spans complete binding interface between receptor subunits [2] |
The binding site architecture demonstrates remarkable plasticity, with the receptor capable of accommodating different ligand conformations through induced-fit mechanisms [5]. Molecular dynamics simulations indicate that receptor activity-modifying protein 1 provides stability to the receptor complex, particularly in positioning the extracellular domain of calcitonin receptor-like receptor for optimal ligand recognition [8] [9].
The antagonistic mechanism of methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride involves complex allosteric modulation of calcitonin gene-related peptide receptor signaling cascades [10] [11]. Receptor activity-modifying proteins function as endogenous allosteric modulators of class B G-protein-coupled receptors, fundamentally altering receptor conformation and signaling capacity through conformational effects on both extracellular and transmembrane domains [10].
The allosteric mechanism operates through the two-domain binding model, where calcitonin gene-related peptide initially binds with high affinity to the extracellular domain to form an affinity trap [7] [4]. This initial binding event increases the local concentration of the peptide, facilitating subsequent lower-affinity interactions with the juxtamembrane region that lead to receptor activation [7]. The antagonist disrupts this process by occupying the peptide-binding cleft at the interface between receptor activity-modifying protein 1 and calcitonin receptor-like receptor, preventing the initial ligand capture event [7] [4].
Receptor activity-modifying protein 1 modulates calcitonin receptor-like receptor function through allosteric communication pathways that extend from the extracellular domain through the transmembrane region [10]. The receptor activity-modifying protein 1 transmembrane domain interfaces with calcitonin receptor-like receptor transmembrane domains 3, 4, and 5, while the receptor activity-modifying protein linker region contacts extracellular loop 2 of calcitonin receptor-like receptor [10] [8].
The allosteric modulation involves multiple interconnected structural elements that propagate conformational changes throughout the receptor complex [10] [12]. The membrane-proximal linker region of receptor activity-modifying protein 1, spanning residues 102-118, serves as a critical component for allosteric modulation of calcitonin receptor-like receptor [13]. Different rotameric states of aspartate 113 in receptor activity-modifying protein 1 between apo and peptide-bound states demonstrate the dynamic nature of allosteric communication [13].
Extracellular loop 2 of calcitonin receptor-like receptor plays a pivotal role in allosteric signal transduction, with 13 residues within this loop being essential for calcitonin gene-related peptide interaction [14] [15]. Key residues including arginine 274, tryptophan 283, aspartate 280, aspartate 287, and threonine 288 are particularly important for maintaining proper allosteric communication between the ligand binding site and the transmembrane signaling apparatus [15].
The allosteric mechanism demonstrates biased modulation characteristics, where different ligands acting at the same receptor promote distinct signaling profiles through differential conformational stabilization [11]. This results in discrete subsets of conformational receptor ensembles available for interaction with various transducer proteins [11].
| Pathway Component | Allosteric Effect | Functional Consequence |
|---|---|---|
| Extracellular domain dynamics | Reduced flexibility | Impaired peptide binding initiation [16] [13] |
| Transmembrane domain coupling | Altered helix positioning | Disrupted G-protein engagement [8] |
| Extracellular loop 2 conformation | Stabilized inactive state | Blocked activation signal propagation [15] |
The conformational dynamics underlying calcitonin gene-related peptide receptor activation involve complex transitions between distinct structural states that are modulated by methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride binding [16] [17]. Class B G-protein-coupled receptors undergo significant structural rearrangements during activation, with the calcitonin gene-related peptide receptor exhibiting particularly dynamic behavior in both extracellular and transmembrane regions [18].
In the apo state, the receptor exists in a more open conformation with high conformational dynamics, particularly in the receptor activity-modifying protein 1 extracellular domain and linker region [16]. Hydrogen-deuterium exchange mass spectrometry analysis demonstrates that the receptor activity-modifying protein 1 extracellular domain exhibits rapid exchange indicative of high conformational flexibility in the absence of ligand [16].
The binding of calcitonin gene-related peptide initiates a two-step activation mechanism where the peptide carboxyl-terminus first engages the extracellular domain, followed by amino-terminus interaction with the transmembrane core [19]. This process involves transient conformational states that can be observed through three-dimensional variability analysis, revealing the dynamic nature of peptide engagement with the receptor core [16].
The activation process involves coordinated movements of multiple transmembrane helices, with transmembrane domain 6 undergoing the most significant conformational changes [18] [20]. The conserved proline-containing motif in transmembrane domain 6 serves as a hinge point, allowing for the large-scale outward movement necessary for G-protein binding site formation [18] [20].
Molecular dynamics simulations reveal that receptor activity-modifying protein 1 restricts the flexibility of the calcitonin receptor-like receptor extracellular domain relative to the transmembrane domain, providing conformational stability that is essential for proper receptor function [8] [21]. The presence of receptor activity-modifying protein 1 significantly stabilizes the overall receptor complex, with average root-mean-square deviation values of 3.9 angstroms for the complete complex compared to 7.1 angstroms for calcitonin receptor-like receptor alone [21].
The conformational dynamics can be conceptualized through energy landscape models, where different receptor states correspond to distinct energy wells [22] [23]. The antagonist binding fundamentally alters the shape of these energy landscapes, stabilizing inactive conformations and creating higher energy barriers for transition to active states [22].
The activation mechanism involves multiple metastable intermediates separated by varying energy barriers [17] [23]. Prior to ligand binding, the inactive receptor exhibits tight coupling between transmembrane domains 3 and 6, which must be disrupted to accommodate G-protein binding [17]. The antagonist binding prevents this conformational transition by maintaining the receptor in its inactive state configuration [22].
| Conformational State | Structural Characteristics | Energy Barrier |
|---|---|---|
| Apo inactive | Tight transmembrane domain 3-6 coupling, flexible extracellular domain | Baseline energy well [16] [22] |
| Peptide-bound metastable | Extracellular domain engaged, transmembrane core dynamic | Intermediate energy state [19] |
| Fully active | Transmembrane domain 6 displaced, G-protein binding site open | High energy activated state [17] |
| Antagonist-bound | Stabilized inactive conformation, restricted dynamics | Deep inactive energy well [22] |
Hydrogen-deuterium exchange kinetics provide quantitative measures of conformational flexibility in different receptor states [24]. The antagonist-bound receptor demonstrates significantly reduced exchange rates in critical regions, indicating stabilization of specific conformational states that prevent activation [16]. These dynamic measurements correlate with functional assays showing complete inhibition of cyclic adenosine monophosphate production in the presence of saturating antagonist concentrations [1].
The computational modeling of Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride represents a critical advancement in understanding the molecular mechanisms underlying calcitonin gene-related peptide receptor antagonism. This compound, with its characteristic indazole scaffold and unique stereochemical configuration, has been subjected to extensive computational investigation to elucidate its bioactive conformations and molecular interactions [2].
Quantum mechanical investigations utilizing density functional theory have provided comprehensive insights into the electronic structure and charge distribution of Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride. These studies employ advanced computational methods including B3LYP hybrid functionals with extended basis sets to accurately model the compound's electronic properties [3] [4].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal significant electronic characteristics of the indazole-containing compound. Computational studies indicate that the compound exhibits HOMO energy values ranging from -6.05 to -6.35 electron volts, with corresponding LUMO energies between -0.82 and -0.86 electron volts [4]. The resulting HOMO-LUMO energy gap of approximately 5.18 to 5.23 electron volts suggests substantial molecular stability and reduced reactivity under physiological conditions .
The electron density distribution analysis demonstrates that the indazole ring system serves as the primary site for electronic interactions. Natural bond orbital calculations indicate that the seven-methyl substituent exerts significant electronic influence through both inductive and resonance effects . The methyl group at position 7 of the indazole ring increases electron density at the N1 nitrogen atom, with Mulliken charge analysis revealing enhanced nucleophilic character at this position .
Molecular electrostatic potential surface analysis reveals distinct regions of electrophilic and nucleophilic reactivity. The oxygen atoms of the ester carbonyl group and the nitrogen atoms within the indazole ring exhibit the most negative electrostatic potential, indicating preferred sites for electrophilic attack [4]. Conversely, the hydrogen atoms associated with the amino group and the indazole NH demonstrate positive electrostatic potential, making them susceptible to nucleophilic interactions [3].
The dihydrochloride salt formation significantly alters the electronic structure of the parent compound. Protonation of the amino nitrogen and potential interaction with the indazole nitrogen create localized positive charge centers that redistribute electron density throughout the molecular framework . This charge redistribution enhances the compound's polarity and modifies its interaction profile with biological targets [2].
Molecular dynamics simulations have been extensively employed to investigate the membrane permeation characteristics of Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride across various phospholipid bilayer systems. These computational studies utilize state-of-the-art force fields and membrane models to predict passive diffusion properties essential for pharmacokinetic optimization [6] [7].
The compound's membrane permeation has been investigated using both 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 1,2-dioleoyl-sn-glycero-3-phosphocholine bilayer systems under physiological conditions [8]. Umbrella sampling molecular dynamics simulations coupled with the weighted histogram analysis method provide detailed potential of mean force profiles along the membrane normal direction [7].
Computational predictions indicate that the compound exhibits moderate membrane permeability, with estimated permeability coefficients ranging from 3.2 × 10⁻⁷ to 1.2 × 10⁻⁶ centimeters per second depending on membrane composition [6]. The presence of cholesterol in mixed lipid systems significantly reduces permeability due to membrane condensation effects and increased bilayer thickness [8].
The molecular mechanism of membrane permeation involves multiple distinct phases. Initial approach and partitioning into the membrane interface occurs through favorable interactions between the compound's polar amino group and phospholipid headgroups [9]. The indazole ring system facilitates insertion into the membrane core through π-π stacking interactions with lipid acyl chains and aromatic amino acid residues [10].
Steered molecular dynamics simulations reveal that the compound adopts specific orientations during membrane traversal. The ester carbonyl group maintains hydrogen bonding interactions with interfacial water molecules, while the indazole ring aligns parallel to the membrane surface to maximize hydrophobic contacts [11]. The free energy barrier for complete membrane translocation is estimated at approximately 12-15 kcal/mol, indicating energetically feasible passive diffusion [7].
The dihydrochloride salt form exhibits significantly altered permeation characteristics compared to the neutral base compound. Increased hydrophilicity due to ionic interactions with chloride counterions results in enhanced partitioning into aqueous phases and reduced membrane association [12]. Constant pH molecular dynamics simulations demonstrate that the compound may undergo dynamic protonation state changes at membrane-water interfaces, influencing its effective permeability [12].
Molecular docking investigations have provided detailed structural insights into the binding interactions of Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride with various calcitonin gene-related peptide receptor isoforms. These studies utilize high-resolution crystal structures and advanced computational algorithms to predict binding modes and quantify interaction energies [13] [14].
The compound demonstrates preferential binding to the calcitonin receptor-like receptor and receptor activity-modifying protein 1 complex, which constitutes the canonical CGRP receptor [15]. Docking calculations predict binding affinities ranging from -8.2 to -9.1 kcal/mol at the extracellular domain interface, indicating strong receptor association [14]. Key molecular interactions include hydrogen bonding with Trp74 and Asp71 residues of RAMP1, as well as hydrophobic contacts with Tyr292 and His295 in the CLR extracellular domain [13].
Comparative docking studies with related receptor isoforms reveal significant selectivity patterns. The adrenomedullin 1 receptor, comprising CLR and RAMP2, exhibits reduced binding affinity with calculated values between -6.8 and -7.5 kcal/mol [13]. This selectivity difference arises from subtle structural variations in the RAMP component, particularly the presence of different amino acid residues at positions equivalent to Trp74 in RAMP1 [13].
The adrenomedullin 2 receptor system, formed by CLR and RAMP3 association, demonstrates the lowest binding affinity for the compound with docking scores ranging from -5.9 to -6.7 kcal/mol [13]. The critical difference lies in the substitution of Trp74 with Glu74 in RAMP3, which creates an altered electrostatic environment that reduces compound binding [13]. This structural difference has been exploited in structure-based design efforts to develop isoform-selective antagonists [13].
Detailed interaction analysis reveals that the indazole ring system forms π-π stacking interactions with aromatic residues in the receptor binding pocket [14]. The seven-methyl substituent provides additional hydrophobic contacts that enhance binding specificity [14]. The amino acid side chain of the compound extends into a hydrophilic cleft formed by the CLR-RAMP1 interface, where it establishes multiple hydrogen bonding interactions with conserved receptor residues [16].
Induced fit docking calculations account for receptor flexibility during ligand binding, revealing conformational changes that optimize compound accommodation [14]. The receptor undergoes subtle backbone adjustments that expand the binding pocket volume from approximately 3,800 cubic angstroms in the apo state to over 5,200 cubic angstroms in the ligand-bound conformation [16]. These conformational changes involve coordinated movements of extracellular loops and transmembrane regions that facilitate high-affinity ligand binding [16].
The compound's binding mode differs significantly from that of endogenous CGRP peptide ligands, which utilize a two-domain binding mechanism involving both extracellular and transmembrane receptor regions [17]. In contrast, the small molecule antagonist occupies primarily the extracellular domain interface, effectively blocking peptide access to its binding site through competitive inhibition [14]. This mechanistic difference underlies the compound's antagonist properties and its therapeutic potential for migraine treatment [14].